molecular formula C20H17ClN4O3 B4518065 N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4518065
M. Wt: 396.8 g/mol
InChI Key: SAAFRKPEUGGOIW-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a structurally complex organic compound featuring a pyridazinone core substituted with a 2-chlorophenyl group and an acetamide moiety linked to a 3-acetylamino phenyl ring. This compound belongs to the broader class of pyridazinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Key structural features include:

  • Pyridazinone ring: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group, which serves as a critical pharmacophore for interactions with biological targets .
  • 2-Chlorophenyl substituent: A chlorinated aromatic ring at position 3 of the pyridazinone, which enhances lipophilicity and may influence target binding .
  • Acetylamino phenyl group: The presence of an acetylamino group on the phenyl ring improves solubility and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13(26)22-14-5-4-6-15(11-14)23-19(27)12-25-20(28)10-9-18(24-25)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAFRKPEUGGOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions:

    Acetylation: The acetylation of the amino group is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to the modulation of biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives

Compound Name Key Substituents Biological Activity Unique Features
Target Compound :
This compound
- 2-Chlorophenyl
- 3-Acetylamino phenyl
Not explicitly reported (potential anticancer/antimicrobial based on analogs) Combines chlorophenyl (enhanced lipophilicity) and acetylamino (improved solubility) groups .
2-[3-(5-bromo-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide - 5-Bromo-4-methoxyphenyl
- Pyridin-3-yl
Anti-inflammatory (IC₅₀ = 12 µM in COX-2 inhibition assays) Bromine and methoxy groups enhance electron-withdrawing effects, improving target affinity .
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide - 4-Chlorophenyl
- 1-Methylindol-4-yl
Cytotoxic (IC₅₀ = 8 µM against HeLa cells) Indole moiety enables π-π stacking with DNA or enzymes .
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide - 3-Methoxyphenyl (dual substitution) Antimicrobial (MIC = 4 µg/mL against S. aureus) Dual methoxy groups increase polarity and membrane penetration .
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide - 2-Fluorophenyl
- Indol-6-yl
PDE4 inhibition (Ki = 0.3 nM) Fluorine atom improves metabolic stability and bioavailability .
2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide - 3-Acetylamino-4-methylphenyl
- 2,3-Dichlorophenyl
Anticancer (IC₅₀ = 5 µM in MCF-7 cells) Dichlorophenyl group enhances cytotoxicity via ROS generation .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Halogenated phenyl groups (e.g., 2-chloro, 4-chloro, 2-fluoro) correlate with enhanced cytotoxicity and enzyme inhibition, likely due to increased lipophilicity and electron-deficient aromatic interactions . Acetylamino groups improve solubility and reduce metabolic degradation compared to methyl or methoxy substituents, as seen in analogs from and .

The 3-acetylamino phenyl group offers a balance between hydrophilicity and steric bulk, which may optimize pharmacokinetics compared to simpler phenyl or indole-linked derivatives .

Gaps in Research: While anti-inflammatory and anticancer activities are reported for analogs, direct empirical data for the target compound are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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